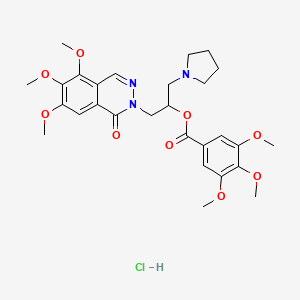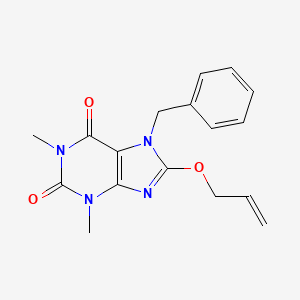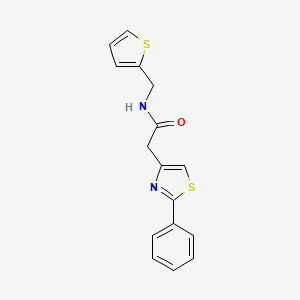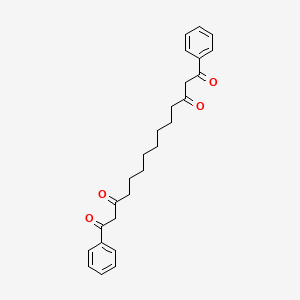
4-Trifluoromethyl-6H-benzo(e)(1)benzothiopyrano(4,3-b)indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Trifluoromethyl-6H-benzo(e)(1)benzothiopyrano(4,3-b)indole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of benzothiopyranoindoles, which are characterized by a fused ring system containing sulfur and nitrogen atoms. The trifluoromethyl group attached to the benzene ring enhances its chemical stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Trifluoromethyl-6H-benzo(e)(1)benzothiopyrano(4,3-b)indole typically involves multi-step organic reactions. One common method includes the condensation of 7-trifluoromethyl and 8-trifluoromethyl 1thiochroman-4-one with appropriate indole derivatives . The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
4-Trifluoromethyl-6H-benzo(e)(1)benzothiopyrano(4,3-b)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the trifluoromethyl group or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Aplicaciones Científicas De Investigación
4-Trifluoromethyl-6H-benzo(e)(1)benzothiopyrano(4,3-b)indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Trifluoromethyl-6H-benzo(e)(1)benzothiopyrano(4,3-b)indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Trifluoromethyl-1-thiochroman-4-one
- 8-Trifluoromethyl-1-thiochroman-4-one
- 6H-Benzo[4,5]thieno[2,3-b]indole
Uniqueness
4-Trifluoromethyl-6H-benzo(e)(1)benzothiopyrano(4,3-b)indole is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and potential for various applications compared to its analogs .
Propiedades
Número CAS |
52833-75-7 |
|---|---|
Fórmula molecular |
C20H12F3NS |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
18-(trifluoromethyl)-20-thia-12-azapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14(19),15,17-nonaene |
InChI |
InChI=1S/C20H12F3NS/c21-20(22,23)15-7-3-6-13-18-14(10-25-19(13)15)17-12-5-2-1-4-11(12)8-9-16(17)24-18/h1-9,24H,10H2 |
Clave InChI |
JRFXVUDSLKGVQO-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C3=C(S1)C(=CC=C3)C(F)(F)F)NC4=C2C5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexanecarboxylate](/img/structure/B14159530.png)

![3-(4-Butoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14159535.png)
![Tetrahydro-N-[[4-(1-methylethoxy)phenyl]methyl]-2-(1-methylethyl)-4-(4-methylphenyl)-2H-pyran-4-acetamide](/img/structure/B14159536.png)
![N-cyclohexyl-7-[3-(dimethylamino)propyl]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14159542.png)


![7-[3-(dimethylamino)propyl]-N-(4-fluorophenyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14159570.png)


